![molecular formula C32H30N2O5 B13822468 5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is a complex organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a benzyloxycarbonyl group and a trityl group, which are commonly used as protecting groups in organic synthesis. The compound is of significant interest in the field of peptide synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid typically involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the stepwise assembly of the peptide chain on a solid support, facilitating the incorporation of protected amino acids. The benzyloxycarbonyl (Cbz) and trityl (Trt) groups are used to protect the amino and carboxyl groups, respectively, during the synthesis process .
Industrial Production Methods
Industrial production of this compound often employs large-scale SPPS techniques, which are advantageous due to their efficiency and scalability. The use of automated peptide synthesizers further enhances the production process, allowing for the rapid and precise assembly of the peptide chain .
Análisis De Reacciones Químicas
Types of Reactions
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for the stability of peptide structures.
Reduction: Reduction reactions can be used to remove protecting groups, such as the trityl group, under mild conditions.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Major Products
The major products formed from these reactions include various peptides and proteins, which are essential for biological and medicinal applications .
Aplicaciones Científicas De Investigación
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid has numerous applications in scientific research:
Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It plays a role in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of ®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid involves its incorporation into peptide chains through peptide bond formation. The protecting groups (benzyloxycarbonyl and trityl) are selectively removed under specific conditions, allowing the amino and carboxyl groups to react and form stable peptide bonds. This process is facilitated by coupling reagents and catalysts that enhance the efficiency of the reactions .
Comparación Con Compuestos Similares
Similar Compounds
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: This compound also contains a benzyloxycarbonyl group and is used in peptide synthesis.
®-2-(((Benzyloxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Similar in structure, this compound is utilized for similar applications in peptide synthesis.
Uniqueness
®-5-Amino-2-(((benzyloxy)carbonyl)(trityl)amino)-5-oxopentanoic acid is unique due to the presence of both benzyloxycarbonyl and trityl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection strategy allows for more efficient and precise synthesis of complex peptides and proteins .
Propiedades
Fórmula molecular |
C32H30N2O5 |
|---|---|
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
5-amino-5-oxo-2-[phenylmethoxycarbonyl(trityl)amino]pentanoic acid |
InChI |
InChI=1S/C32H30N2O5/c33-29(35)22-21-28(30(36)37)34(31(38)39-23-24-13-5-1-6-14-24)32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H2,33,35)(H,36,37) |
Clave InChI |
UMBDCOHCTVLOSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)N(C(CCC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
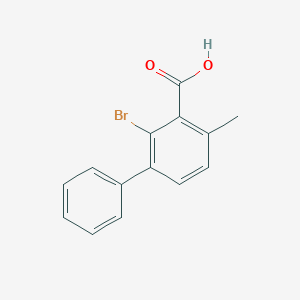
![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
![N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)
![(2S)-2-amino-6-[2-formyl-5-(hydroxymethyl)pyrrolidin-1-yl]hexanoic acid](/img/structure/B13822423.png)
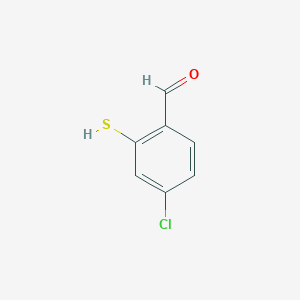
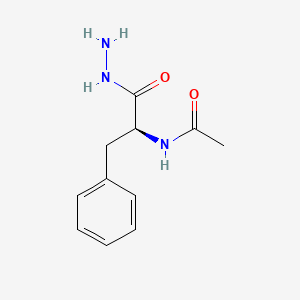

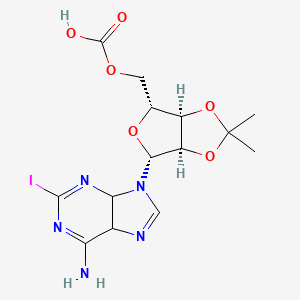
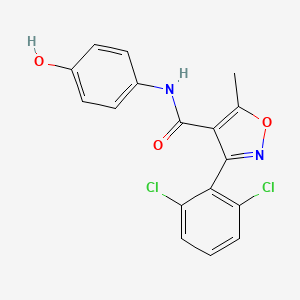
![4-tert-butyl-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B13822453.png)
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![Spiro[bicyclo[2.2.1]heptane-2,3-oxetane], 3-methyl-(9CI)](/img/structure/B13822459.png)
